![molecular formula C20H20N4O3S B2472594 4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034390-02-6](/img/structure/B2472594.png)
4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Description
The compound “4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a sulfamoyl group (-SO2NH2), an imidazo[1,2-a]pyridine ring, and a benzamide group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, hydrazone derivatives are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure could be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfamoyl group might participate in substitution reactions, and the imidazo[1,2-a]pyridine ring might undergo electrophilic substitution .Scientific Research Applications
Anticancer Properties
Imidazole derivatives have shown promise as potential anticancer agents. Researchers have investigated the cytotoxic effects of compounds containing the imidazole ring, including the one . These derivatives may inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. Further studies are needed to explore their specific mechanisms of action and evaluate their efficacy against different cancer types .
Antimicrobial Activity
Imidazole-based compounds exhibit antimicrobial properties. The presence of the imidazole ring can enhance the antibacterial, antifungal, and antiviral activities of molecules. Researchers have synthesized imidazole derivatives and evaluated their effectiveness against various pathogens. The compound under consideration may serve as a potential antimicrobial agent, contributing to the fight against drug-resistant microbes .
Anti-inflammatory Effects
Imidazole-containing compounds have been investigated for their anti-inflammatory potential. These molecules may modulate inflammatory pathways, suppress cytokine production, and alleviate inflammation-related conditions. The compound’s structure suggests that it could be explored as an anti-inflammatory drug candidate .
Metal Chelation and Coordination Chemistry
Imidazole rings are excellent ligands for metal ions due to their nitrogen atoms. Researchers have used imidazole derivatives in coordination chemistry, where they form stable complexes with transition metals. These complexes find applications in catalysis, material science, and bioinorganic chemistry. The compound’s sulfamoyl group may enhance its metal-binding properties .
Photophysical Properties
Imidazole-based molecules often exhibit interesting photophysical behaviors, including fluorescence and phosphorescence. Researchers have studied their luminescent properties for applications in sensors, imaging, and optoelectronic devices. The compound’s unique structure may contribute to its photoluminescent properties .
Drug Design and Development
Imidazole derivatives serve as essential building blocks in drug discovery. Medicinal chemists modify imidazole-containing scaffolds to create novel drug candidates. The compound’s structural features make it a potential starting point for designing new therapeutic agents targeting specific diseases .
properties
IUPAC Name |
4-sulfamoyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c21-28(26,27)15-10-8-14(9-11-15)20(25)23-17-6-2-1-5-16(17)18-13-24-12-4-3-7-19(24)22-18/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,23,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBJVHQKGCOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide |
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